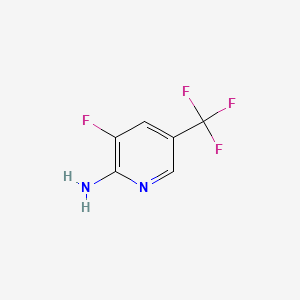

3-Fluoro-5-(trifluoromethyl)pyridin-2-amine

Overview

Description

“3-Fluoro-5-(trifluoromethyl)pyridin-2-amine” is a chemical compound with the molecular formula C6H4F4N2 . It is a solid substance with a molecular weight of 180.1 . The IUPAC name for this compound is 3-fluoro-5-(trifluoromethyl)-2-pyridinylamine .

Synthesis Analysis

The synthesis of “3-Fluoro-5-(trifluoromethyl)pyridin-2-amine” involves several steps. One method involves a Pd-catalyzed coupling reaction . Another method involves the direct chlorination and fluorination of 3-picoline . The specific synthesis pathway can vary depending on the desired target compound .Molecular Structure Analysis

The molecular structure of “3-Fluoro-5-(trifluoromethyl)pyridin-2-amine” consists of a pyridine ring with a fluorine atom and a trifluoromethyl group attached to it . The InChI key for this compound is HAVVQRHBCUBQGG-UHFFFAOYSA-N .Chemical Reactions Analysis

“3-Fluoro-5-(trifluoromethyl)pyridin-2-amine” can participate in various chemical reactions. For instance, it can act as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules .Physical And Chemical Properties Analysis

“3-Fluoro-5-(trifluoromethyl)pyridin-2-amine” is a white solid . It has a melting point of 63.0-72.0°C . It should be stored at room temperature in an inert atmosphere .Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, including 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Novel Molecules

3-Fluoro-5-(trifluoromethyl)pyridin-2-amine can act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These hybrid molecules are potential inhibitors of NS5B, which could be used in the treatment of Hepatitis C .

Fungicidal Activity

Trifluoromethyl-substituted pyridine derivatives, including 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine, have shown higher fungicidal activity than chlorine and other derivatives .

Synthesis of Fluazinam

2,3,5-DCTF, a derivative of trifluoromethylpyridine, is utilized in the synthesis of fluazinam . Fluazinam is a broad-spectrum fungicide used to control a wide range of fungi, including those that cause leaf spots, blights, and rots .

Pain Management

Trifluoromethylpyridines have been found to be involved in the production of a calcitonin gene-related peptide (CGRP) receptor antagonist . This antagonist can potentially be used in pain management, particularly in conditions involving the meningeal blood vessels and dura .

Safety and Hazards

Future Directions

Trifluoromethylpyridine derivatives, such as “3-Fluoro-5-(trifluoromethyl)pyridin-2-amine”, have gained significant interest in the field of agrochemical and pharmaceutical compounds . They are key structural ingredients for the development of many such compounds . Therefore, the demand for these derivatives is expected to increase in the future .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of inhibitors for various diseases .

Biochemical Pathways

It’s worth noting that similar compounds have been involved in the synthesis of novel molecules for potential treatment of various diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVVQRHBCUBQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648636 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |

CAS RN |

852062-17-0 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852062-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)](/img/structure/B1292749.png)